Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

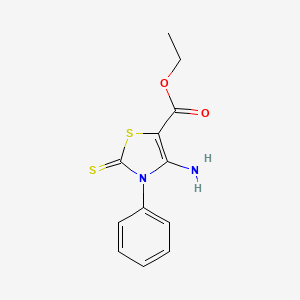

Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 7202-71-3) is a functionalized 1,3-thiazole derivative characterized by a 2-thioxo group, a phenyl substituent at position 3, and an amino group at position 3. The ethyl ester moiety at position 5 enhances its solubility in organic solvents, making it a versatile intermediate in medicinal and synthetic chemistry. This compound is synthesized via one-pot reactions involving β-keto esters and substituted thioureas, achieving a purity of 90% in commercial preparations .

Properties

IUPAC Name |

ethyl 4-amino-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c1-2-16-11(15)9-10(13)14(12(17)18-9)8-6-4-3-5-7-8/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGRRZHUVITJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00222306 | |

| Record name | 5-Thiazolecarboxylic acid, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7202-71-3 | |

| Record name | 5-Thiazolecarboxylic acid, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007202713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxylic acid, 4-amino-2,3-dihydro-3-phenyl-2-thioxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00222306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is based on the Hantzsch thiazole synthesis , which involves the reaction of an α-haloester with thiourea under basic conditions to form the thiazole ring.

-

- Ethyl 2-bromo-3-phenylpropanoate (α-haloester)

- Thiourea

Reaction Mechanism :

The reaction proceeds via nucleophilic substitution of the α-bromoester by thiourea, forming an intermediate thiouronium salt. Subsequent intramolecular cyclization under basic conditions leads to the formation of the thiazole ring system with the characteristic 2-thioxo group.-

- Solvent: Ethanol is commonly used due to its ability to dissolve both reactants and facilitate cyclization.

- Base: Sodium ethoxide or potassium carbonate is added to promote deprotonation and cyclization.

- Temperature: Reflux conditions (approximately 78 °C for ethanol) are maintained to drive the reaction to completion.

- Reaction Time: Typically ranges from 4 to 12 hours depending on scale and purity requirements.

Yields :

Optimized protocols report yields in the range of 68–73%, with variations depending on solvent choice, base concentration, and reaction time.Alternative Solvents and Catalysts :

- Dimethylformamide (DMF) and tetrahydrofuran (THF) have been explored to improve solubility and reaction rates.

- Glacial acetic acid can be used as a catalyst in some protocols to enhance cyclization efficiency.

Industrial Production Methods

Industrial synthesis of this compound generally follows the same fundamental chemistry but incorporates process intensification and green chemistry principles:

-

- Use of continuous flow reactors to improve heat and mass transfer, leading to better control over reaction parameters and higher reproducibility.

- Automated dosing of reagents and real-time monitoring (e.g., in-line IR spectroscopy) to optimize reaction progress and minimize byproduct formation.

Environmental and Safety Aspects :

- Solvent recycling systems to reduce waste and environmental impact.

- Minimization of hazardous reagents and byproducts through optimized stoichiometry and reaction conditions.

-

- Crystallization or recrystallization from ethanol or ethyl acetate is commonly employed to achieve high purity.

- Chromatographic techniques may be used for analytical scale or high-purity requirements.

Comparative Data Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale | Notes |

|---|---|---|---|

| Reactants | Ethyl 2-bromo-3-phenylpropanoate, thiourea | Same as lab scale | Purity of reagents critical |

| Solvent | Ethanol (reflux) | Ethanol or mixed solvents with recycling | Solvent choice affects yield and safety |

| Base | Sodium ethoxide or potassium carbonate | Same, with automated dosing | Base concentration optimized |

| Temperature | Reflux (~78 °C) | Controlled via continuous flow reactors | Precise temperature control improves yield |

| Reaction Time | 4–12 hours | Reduced due to better mixing and control | Continuous flow can shorten reaction |

| Yield | 68–73% | 70–75% | Slight improvement with scale-up |

| Purification | Recrystallization | Crystallization + chromatographic steps | Industrial methods focus on cost-efficiency |

| Environmental Measures | Standard waste disposal | Solvent recycling, waste minimization | Green chemistry principles applied |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.

Reduction: The nitro group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets. For instance, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Key Observations :

One-Pot vs. Traditional Methods

- Target Compound : Synthesized via a one-pot method using ethyl acetoacetate, thiourea derivatives, and halogenating agents (e.g., NBS), yielding 75% under mild conditions .

- Analog (Ethyl 3-allyl-4-amino-2-thioxo-... carboxylate): Requires sequential steps involving thioacetamidothiophene intermediates, yielding 69% .

- Analog (Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-...) : Utilizes ionic liquid-mediated reactions for higher regioselectivity .

Pharmacological and Physicochemical Properties

Bioactivity

- Cardioprotective Derivatives: 2-Arylimino-1,3-thiazole derivatives (e.g., compound 4c in ) show vasodilatory effects, though the target compound’s activity is unreported.

Physical Properties

Biological Activity

Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound has the following chemical structure:

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This compound specifically has shown promise in several studies.

Anticancer Activity

Several studies have demonstrated the anticancer properties of thiazole derivatives. For instance, compounds with similar thiazole structures have been reported to exhibit significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 9 | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 | |

| Compound 10 | Jurkat (T-cell leukemia) | 1.98 ± 1.22 | |

| Ethyl derivative | Various cancer cell lines | Not specified |

The presence of specific substituents on the thiazole ring significantly influences its anticancer activity. For example, electron-donating groups enhance cytotoxicity by stabilizing the compound's interaction with target proteins.

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. This compound has shown activity against various bacterial strains, indicating its potential use as an antibacterial agent.

Anticonvulsant Activity

In addition to anticancer and antimicrobial effects, some thiazole derivatives exhibit anticonvulsant activity. The structure of this compound suggests it may interact with neurotransmitter systems to exert these effects.

The mechanisms underlying the biological activities of thiazole derivatives often involve interactions with specific molecular targets within cells:

- Cytotoxicity : Compounds may induce apoptosis in cancer cells by activating caspase pathways.

- Antimicrobial Action : Thiazoles may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

- Anticonvulsant Effects : These compounds might modulate ion channels or neurotransmitter receptors.

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the thiazole ring and substituents significantly affect biological activity:

- Electron-Donating Groups : Increase cytotoxicity.

- Halogen Substituents : Enhance antimicrobial properties.

For example, the introduction of a methoxy group at specific positions on the phenyl ring has been correlated with increased potency against certain cancer cell lines.

Case Studies

A recent study examined a series of thiazole compounds similar to ethyl 4-amino-3-phenyl derivatives and found that those with specific substitutions exhibited enhanced activity against human glioblastoma U251 cells and human melanoma WM793 cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via the Hantzsch thiazole synthesis, which involves cyclization of thiourea derivatives with α-haloketones or esters. For example, describes using substituted imines and thioureas under reflux conditions in ethanol to form thiazole derivatives. Alternative routes include the DBTBE method (di-tert-butyl peroxide-mediated radical reactions), though highlights challenges in recovering starting materials if reaction parameters (e.g., temperature, catalyst) are suboptimal. Typical yields range from 68–73% for analogous compounds when optimized (e.g., reflux in ethanol with glacial acetic acid as a catalyst) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- IR Spectroscopy : Look for νmax signals at ~3187 cm⁻¹ (N–H stretch), 1700–1753 cm⁻¹ (ester C=O), and 1563 cm⁻¹ (C=S or C=N vibrations) .

- ¹H/¹³C NMR : Key signals include δ 1.2–1.4 ppm (ester CH₃CH₂), δ 4.2–4.4 ppm (ester OCH₂), aromatic protons (δ 7.2–7.5 ppm), and NH₂ groups (δ 5.5–6.0 ppm, broad). Carbon signals for the thiazole ring (C=S at ~170 ppm, C=O at ~165 ppm) are diagnostic .

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragments corresponding to ester cleavage (e.g., loss of –OCH₂CH₃) confirm the structure .

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?

- Methodology : Use SHELX software (e.g., SHELXL for refinement) to analyze single-crystal diffraction data. demonstrates how crystallography clarifies substituent orientations (e.g., phenyl group positioning) and hydrogen-bonding networks. For accurate results, ensure high-resolution data (d-spacing < 0.8 Å) and validate refinement with R-factor convergence (< 5%) .

Advanced Research Questions

Q. How can researchers optimize synthetic protocols to address low yields or byproduct formation?

- Methodology :

- Solvent/Catalyst Screening : Replace ethanol with DMF or THF to enhance solubility of intermediates (). Add triethylamine to stabilize reactive intermediates during cyclization .

- Reaction Monitoring : Use TLC or in-situ IR to detect incomplete reactions. For example, ’s failure to form the target compound was resolved by adjusting the radical initiator concentration.

- Byproduct Analysis : Employ HPLC-MS to identify side products (e.g., dimerization or oxidation derivatives) and adjust stoichiometry accordingly .

Q. How should conflicting NMR data (e.g., unexpected splitting or shifts) be investigated?

- Methodology :

- Dynamic Effects : Check for tautomerism (e.g., thione-thiol equilibrium) using variable-temperature NMR.

- Isomeric Contamination : Compare experimental data with DFT-calculated shifts (e.g., Gaussian 16 at B3LYP/6-311+G(d,p)). ’s spectral consistency with theoretical values validates purity, while deviations suggest impurities .

- Solvent Artifacts : Deuterated solvents like DMSO-d₆ may induce shifts; confirm assignments with COSY/HSQC .

Q. What computational approaches predict the compound’s reactivity or supramolecular interactions?

- Methodology :

- DFT Calculations : Optimize geometry at the M06-2X/def2-TZVP level to map electrostatic potential surfaces (EPS), identifying nucleophilic/electrophilic sites for functionalization .

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., ’s cardiotropic receptors). Compare docking poses with crystallographic data (e.g., ’s ligand-protein interactions) .

Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?

- Methodology :

- In Vitro Assays : Test cardiotropic activity via isolated rat aortic ring models (). Measure EC₅₀ for vasodilation/contraction.

- Metabolic Stability : Use hepatic microsomes to assess CYP450-mediated degradation. LC-MS/MS quantifies metabolite formation (e.g., ester hydrolysis to carboxylic acid) .

- Target Identification : Perform pull-down assays with biotinylated analogs and streptavidin beads, followed by SDS-PAGE/MS proteomics .

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data?

- Methodology :

- Conformational Analysis : Apply Cremer-Pople puckering parameters ( ) to compare calculated and observed ring conformations.

- Hydrogen-Bonding Networks : Use graph-set analysis ( ) to classify interactions (e.g., N–H···S vs. N–H···O). Adjust force fields in MD simulations to better match experimental packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.